N-甲基-N-(2-羟乙基)丙烯酰胺

描述

N-Methyl-n-(2-hydroxyethyl)acrylamide, also known as N-Hydroxyethyl acrylamide (HEAA), is an amphipathic polymer . It is used in a variety of applications such as the preparation of hydrogels for the formation of a stimulo-responsive polymer for cell signaling and bioengineering research . It is also used in the synthesis of lanthanide-based luminescent materials for sensors and bio-imaging .

Synthesis Analysis

The synthesis of n-Methyl-n-(2-hydroxyethyl)acrylamide involves various methods. One such method is the inverse-microemulsion free-radical polymerization method . Another method involves the enzymatic ring-opening polymerization of ε-caprolactone and δ-valerolactone .Molecular Structure Analysis

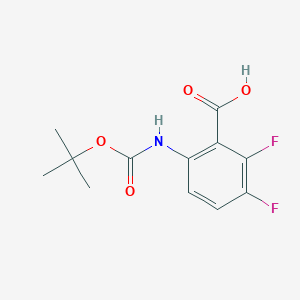

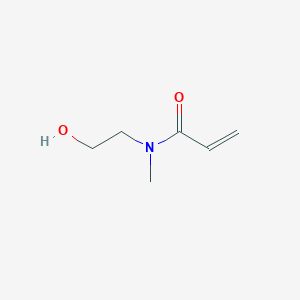

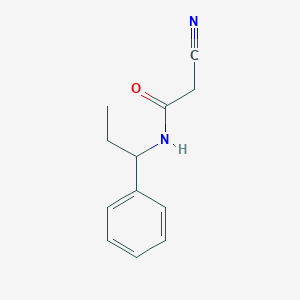

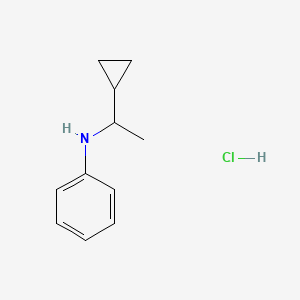

The empirical formula of n-Methyl-n-(2-hydroxyethyl)acrylamide is C5H9NO2 . The molecular weight is 115.13 .Chemical Reactions Analysis

The chemical reactions of n-Methyl-n-(2-hydroxyethyl)acrylamide involve various processes. For instance, it exhibits high reactivity of photo-polymerization and forms a hard coating film . It also shows the formation of hydrogen bonding between –NH- groups in DMAA with the electronegative N in dye molecules as well as electrostatic attractions between cationic groups of dye molecules and carbonyl groups .Physical and Chemical Properties Analysis

N-Methyl-n-(2-hydroxyethyl)acrylamide is a liquid with little smell . It exhibits high reactivity of photo-polymerization and forms a hard coating film . It is superior in resistance to hydrolysis and in adhesion to ester monomers such as hydroxyethyl acrylate and hydroxyethyl methacrylate . It has a boiling point of 124-126°C .科学研究应用

聚合引发剂

N-羟乙基丙烯酰胺作为 ε-己内酯和 δ-戊内酯酶促开环聚合的功能引发剂。值得注意的是,在某些条件下,在南极假丝酵母脂肪酶 B 的存在下,它不会发生自反应,这与显示出显着酯交换问题的类似物质形成对比。这种特性使其适用于制造具有低细胞毒性和高亲水性的纳米颗粒,由于其与 2-甲基四氢呋喃等可再生溶剂的相容性,在绿色化学中很有用 (Lentz 等人,2022)。

亲水性研究

已合成并研究了羟基化聚丙烯酰胺的亲水性。与预期相反,它们的亲水性随着每个重复单元中羟基数量的增加而降低。这一意外发现表明聚合物亲水性中的复杂相互作用,使得此类物质在材料科学中进行进一步研究很有趣 (Saito 等人,1996)。

超溶胀水凝胶

由丙烯酰胺和衍生物(如 3-(2-羟乙基氨基甲酰基)丙烯酸)制备的超溶胀水凝胶已在染料吸附等应用中显示出前景。这些水凝胶表现出非菲克扩散,并且可以选择性地从水溶液中吸收染料,这在水净化技术中可能是宝贵的 (Dadhaniya 等人,2006)。

交联聚合物树脂

交联聚(N, N-二乙基丙烯酰胺-共-2-羟乙基甲基丙烯酸酯)树脂已被开发用于固相肽合成。这些树脂表现出热敏性,在各种溶剂中广泛溶胀,并显示出生物化学应用的潜力 (Wang 等人,2003)。

RAFT 聚合

聚(N-异丙基丙烯酰胺),一种热响应性聚合物,已通过受控的室温 RAFT 聚合合成。这种方法在药物递送领域很重要,它表明了一种在环境温度下制造具有特定性能的聚合物的方法 (Convertine 等人,2004)。

聚合物刷应用

聚(N-羟甲基丙烯酰胺)接枝表面已用于制造具有高亲水性的聚合物刷。这些表面在铃木交叉偶联反应中表现出改进的稳定性和可回收性,表明在催化和表面科学中的应用 (Fu 等人,2013)。

水凝胶中的药物释放

具有亲水性共聚单体(如 N-(2-羟乙基)丙烯酰胺)的热敏性水凝胶已被评估其控制药物释放的能力。这些水凝胶与羟丙甲基纤维素结合使用,可以调节萘普生钠等药物的释放速率,使其与制药应用相关 (Gasztych 等人,2019)。

刺激响应性纳米颗粒

由聚(N-(2-羟乙基)丙烯酰胺)制成的超分子纳米颗粒可以在外部电压刺激下在线圈和纳米颗粒状态之间改变。此特性对于需要响应性材料的应用非常重要,例如智能药物递送系统或传感器 (Wang 等人,2016)。

安全和危害

属性

IUPAC Name |

N-(2-hydroxyethyl)-N-methylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-3-6(9)7(2)4-5-8/h3,8H,1,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYHUMZYFJVMWRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90435923 | |

| Record name | n-methyl-n-(2-hydroxyethyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17225-73-9 | |

| Record name | n-methyl-n-(2-hydroxyethyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (2S)-2-[(furan-2-yl)formamido]propanoate](/img/structure/B3379712.png)

![2-[2-(Propan-2-yloxy)phenyl]acetic acid](/img/structure/B3379719.png)